Sodium hexane-1-sulfonate

Overview

Description

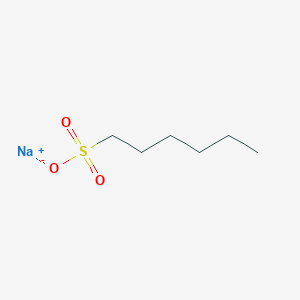

Sodium hexane-1-sulfonate, also known as 1-hexanesulfonic acid sodium salt, is an organic compound with the molecular formula C6H13O3SNa. It is a white crystalline solid that is highly soluble in water. This compound is widely used in various scientific and industrial applications due to its unique chemical properties.

Mechanism of Action

Target of Action

Sodium hexane-1-sulfonate, also known as Sodium 1-Hexanesulfonate, is primarily used as an ion-pairing reagent . It interacts with various organic compounds, pharmaceutical products, and metabolites during high-performance liquid chromatography (HPLC) .

Mode of Action

As an ion-pairing reagent, this compound forms neutral pairs with the analytes . This interaction increases the retention and improves the separation of analytes during chromatographic analysis .

Biochemical Pathways

It is known to be involved in the analysis of peptides and proteins, and in high-performance capillary electrophoresis analysis of peptides .

Pharmacokinetics

Its use in hplc suggests that it may have a significant role in the separation and analysis of various compounds .

Result of Action

This compound acts as a catalyst in the preparation of alpha-aminophosphonates by the coupling of aldehydes/ketone, an amine, and triethyl phosphate . It also plays a crucial role in the organic coupling reactions such as Suzuki coupling reactions .

Biochemical Analysis

Biochemical Properties

Sodium hexane-1-sulfonate plays a significant role in biochemical reactions. It acts as a catalyst in the synthesis of amidoalkyl naphthols through a three-component reaction of β-naphthol, aldehydes, and urea . It also facilitates the production of aminophosphonates by reacting aldehydes/ketones with amines

Molecular Mechanism

It is known to be used as an ion-pairing reagent in HPLC, which suggests it may interact with biomolecules through ionic interactions

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium hexane-1-sulfonate is typically synthesized through the reaction of hexane-1-sulfonyl chloride with sodium hydroxide. The reaction proceeds as follows: [ \text{C}6\text{H}{13}\text{SO}_2\text{Cl} + \text{NaOH} \rightarrow \text{C}6\text{H}{13}\text{SO}_3\text{Na} + \text{HCl} ]

Industrial Production Methods: In industrial settings, the production of this compound involves the sulfonation of hexane followed by neutralization with sodium hydroxide. The process is carried out under controlled conditions to ensure high purity and yield of the final product.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, although these are less common.

Reduction: Reduction reactions are not typical for this compound.

Substitution: It is more commonly involved in substitution reactions, particularly in organic synthesis.

Common Reagents and Conditions:

Oxidizing Agents: Sodium hypochlorite or hydrogen peroxide can be used for oxidation.

Reducing Agents: Not typically used with this compound.

Substitution Reagents: Common reagents include alkyl halides and other electrophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with alkyl halides can produce various alkyl sulfonates.

Scientific Research Applications

Sodium hexane-1-sulfonate is widely used in scientific research due to its role as an ion-pairing reagent in high-performance liquid chromatography (HPLC). It is also used in the analysis of peptides and proteins, as well as in high-performance capillary electrophoresis. Additionally, it serves as a catalyst in organic synthesis, particularly in the preparation of alpha-aminophosphonates and amidoalkyl naphthols .

Comparison with Similar Compounds

- Sodium octane-1-sulfonate

- Sodium decane-1-sulfonate

- Sodium dodecane-1-sulfonate

Comparison: Sodium hexane-1-sulfonate is unique due to its specific chain length, which provides optimal hydrophobicity and solubility for certain applications. Compared to sodium octane-1-sulfonate and sodium decane-1-sulfonate, it offers a balance between hydrophobic interactions and solubility, making it particularly useful in HPLC and other analytical techniques .

Properties

CAS No. |

2832-45-3 |

|---|---|

Molecular Formula |

C6H14NaO3S |

Molecular Weight |

189.23 g/mol |

IUPAC Name |

sodium;hexane-1-sulfonate |

InChI |

InChI=1S/C6H14O3S.Na/c1-2-3-4-5-6-10(7,8)9;/h2-6H2,1H3,(H,7,8,9); |

InChI Key |

PSFLWCHUBVMPRM-UHFFFAOYSA-N |

SMILES |

CCCCCCS(=O)(=O)[O-].[Na+] |

Isomeric SMILES |

CCCCCCS(=O)(=O)[O-].[Na+] |

Canonical SMILES |

CCCCCCS(=O)(=O)O.[Na] |

Key on ui other cas no. |

2832-45-3 |

Pictograms |

Irritant |

Synonyms |

Hexylsulfonic Acid Sodium Salt; Sodium 1-Hexanesulfonate; Sodium 1-Hexylsulfonate; Sodium Hexanesulfonate; Sodium Hexyl Sulfonate; Sodium n-Hexylsulfonate |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary use of Sodium 1-Hexanesulfonate in the reviewed research?

A1: Sodium 1-Hexanesulfonate is primarily utilized as an ion-pairing reagent in High-Performance Liquid Chromatography (HPLC) for analyzing various compounds. [, , , , , , , , , , , , ]

Q2: Can you provide examples of specific analytes separated using Sodium 1-Hexanesulfonate in HPLC?

A2: Certainly. Sodium 1-Hexanesulfonate has been used in HPLC methods for analyzing pharmaceuticals like vitamins (B1, B6, C), dihydralazine sulfate, hydrochlorothiazide, and levodopa methyl ester. [, , , ] It has also been utilized in analyzing environmental contaminants like paraquat. []

Q3: How does Sodium 1-Hexanesulfonate enhance the separation of these analytes in HPLC?

A3: As an ion-pairing reagent, Sodium 1-Hexanesulfonate forms temporary complexes with charged analytes in the mobile phase. This interaction modifies the analyte's polarity, leading to improved retention and separation on the reversed-phase HPLC column. [, , ]

Q4: Aside from HPLC, are there other applications of Sodium 1-Hexanesulfonate highlighted in the research?

A4: Yes, research also demonstrates its use in studying mixed micelle formation in ternary systems alongside non-ionic surfactants. [] Additionally, studies have investigated its alkali-fusion reactions, which lead to the formation of olefins through an E2 elimination mechanism. []

Q5: Are there studies focusing on the environmental impact or degradation of Sodium 1-Hexanesulfonate?

A5: While the provided research primarily focuses on analytical applications and chemical reactions, one study investigated the solubility of ethane in aqueous solutions of Sodium 1-Hexanesulfonate alongside other sodium alkanesulfonates. [] This type of study can provide insights into the behavior of such compounds in aquatic environments.

Q6: Is there any information available about the toxicity or safety profile of Sodium 1-Hexanesulfonate?

A6: The provided research primarily focuses on analytical and chemical aspects of Sodium 1-Hexanesulfonate, and does not provide detailed information about its toxicity or safety profile. Further research would be necessary to thoroughly assess these aspects.

Q7: Has Sodium 1-Hexanesulfonate been explored in drug delivery or targeting strategies?

A7: The provided research does not mention the use of Sodium 1-Hexanesulfonate in drug delivery or targeting. Its primary application, as highlighted in the papers, revolves around analytical chemistry and investigating chemical reactions.

Q8: Are there any known alternatives or substitutes for Sodium 1-Hexanesulfonate in its specific applications?

A9: While the research does not explicitly compare alternatives, other ion-pairing reagents are commonly used in HPLC depending on the specific analytes and separation conditions required. Examples include different alkyl sulfonates, alkylamines, and buffers. [, ]

Q9: What analytical methods are commonly employed to characterize and quantify Sodium 1-Hexanesulfonate?

A10: Although not directly addressed, the research implies that standard analytical techniques used in conjunction with HPLC, such as UV-Vis detection, are suitable for quantifying Sodium 1-Hexanesulfonate when used as a reagent. [, , ] Further characterization might involve techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.